7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a unique fusion of a thienyl group with a triazolo-pyrimidine scaffold. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting potential targets in the nervous system.
Mode of Action
It’s known that similar compounds selectively bind at given camp pde sites in the cardiovascular system . This selective binding could be a key aspect of its interaction with its targets.
Biochemical Pathways
Given the potential anti-epileptic activities of similar compounds , it’s plausible that it may affect pathways related to neuronal signaling and excitability.
Result of Action
Compounds with a similar structure have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.
Biochemical Analysis
Biochemical Properties
7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can lead to the disruption of protein degradation pathways, affecting cellular processes such as apoptosis and cell cycle regulation. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . It also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect. Beyond this threshold, increasing the dosage does not enhance the effect but rather increases the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production . This inhibition can result in the accumulation of glycolytic intermediates and the depletion of downstream metabolites, affecting cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For instance, it can be transported into cells via specific membrane transporters and distributed to various cellular compartments, such as the cytoplasm and nucleus. The binding of this compound to intracellular proteins can also affect its distribution and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The activity of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in different compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophene with 3,5-diamino-1,2,4-triazole in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and may involve the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo-pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines
Comparison: Compared to its analogs, 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits unique properties due to the presence of the thienyl group, which can influence its electronic characteristics and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships .
Properties
IUPAC Name |
7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOMCZWDEQGXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377318 | |
Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-17-2 | |
Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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